Cas no 1314960-92-3 (4-(chlorosulfonyl)-3-methylbenzoic acid)
4-(chlorosulfonyl)-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(chlorosulfonyl)-3-methylbenzoic acid
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- MDL: MFCD19200778
- Inchi: 1S/C8H7ClO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
- InChI Key: QWHLQLIKSZYXRF-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(S(Cl)(=O)=O)C(C)=C1
4-(chlorosulfonyl)-3-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C610955-10mg |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C610955-50mg |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C610955-100mg |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-97077-0.05g |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 95% | 0.05g |
$226.0 | 2024-05-21 | |
| Enamine | EN300-97077-0.1g |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 95% | 0.1g |
$337.0 | 2024-05-21 | |
| Enamine | EN300-97077-0.25g |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 95% | 0.25g |
$481.0 | 2024-05-21 | |
| Enamine | EN300-97077-0.5g |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 95% | 0.5g |
$758.0 | 2024-05-21 | |
| Enamine | EN300-97077-1.0g |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 95% | 1.0g |
$971.0 | 2024-05-21 | |
| Enamine | EN300-97077-2.5g |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 95% | 2.5g |
$1903.0 | 2024-05-21 | |
| Enamine | EN300-97077-5.0g |
4-(chlorosulfonyl)-3-methylbenzoic acid |
1314960-92-3 | 95% | 5.0g |
$2816.0 | 2024-05-21 |
4-(chlorosulfonyl)-3-methylbenzoic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4-(chlorosulfonyl)-3-methylbenzoic acid
4-(Chlorosulfonyl)-3-methylbenzoic Acid (CAS 1314960-92-3): Properties, Applications, and Market Insights
4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3) is a specialized sulfonyl chloride derivative with significant importance in organic synthesis and pharmaceutical intermediates. This compound, characterized by its chlorosulfonyl group and carboxylic acid functionality, serves as a versatile building block in the development of active pharmaceutical ingredients (APIs) and fine chemicals. The presence of both reactive groups enables diverse chemical transformations, making it a valuable tool for medicinal chemists and process researchers.
The molecular structure of 4-(chlorosulfonyl)-3-methylbenzoic acid features a benzene ring substituted with three functional groups: a chlorosulfonyl (-SO2Cl) at position 4, a methyl group (-CH3) at position 3, and a carboxylic acid (-COOH) at position 1. This unique arrangement contributes to its reactivity profile and solubility characteristics. The compound typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents such as dichloromethane, THF, and DMF, but limited solubility in water.
In pharmaceutical applications, CAS 1314960-92-3 is frequently employed as a key intermediate in the synthesis of sulfonamide-based drugs. The chlorosulfonyl group readily reacts with amines to form sulfonamides, a structural motif found in numerous therapeutic agents including antibiotics, diuretics, and anticonvulsants. Recent studies highlight its utility in developing targeted cancer therapies and enzyme inhibitors, particularly in the design of compounds that modulate protein-protein interactions.
The compound's carboxylic acid functionality offers additional synthetic versatility, allowing for esterification, amidation, or reduction reactions. This dual reactivity makes 4-(chlorosulfonyl)-3-methylbenzoic acid particularly valuable in parallel synthesis and combinatorial chemistry approaches, where rapid generation of molecular diversity is essential. Researchers frequently utilize this building block to create focused libraries for structure-activity relationship (SAR) studies in drug discovery programs.
From a commercial perspective, demand for 4-(chlorosulfonyl)-3-methylbenzoic acid has shown steady growth, particularly in the Asia-Pacific region where pharmaceutical manufacturing continues to expand. The compound's market dynamics are influenced by several factors including the development of new small molecule therapeutics, advancements in bioconjugation techniques, and increasing investment in precision medicine approaches. Current price trends indicate moderate stability, with typical purity grades ranging from 95% to 99% for research applications.
Quality control of CAS 1314960-92-3 typically involves HPLC analysis to verify purity and identity, with supplementary characterization by 1H NMR and mass spectrometry. Storage recommendations generally suggest keeping the material in a cool, dry environment under inert atmosphere to prevent hydrolysis of the chlorosulfonyl group. Proper handling procedures should be followed to ensure safety during laboratory operations.
Recent innovations in synthetic methodology have explored the use of 4-(chlorosulfonyl)-3-methylbenzoic acid in flow chemistry applications, where its reactivity profile enables efficient continuous processing. This aligns with broader industry trends toward green chemistry and process intensification. Additionally, the compound has found utility in materials science, particularly in the development of functionalized polymers and surface modification agents for specialized coatings.
Regulatory considerations for 4-(chlorosulfonyl)-3-methylbenzoic acid vary by jurisdiction, but generally fall under standard chemical handling guidelines. Researchers and manufacturers should consult appropriate safety data sheets (SDS) and comply with local regulations regarding transportation, storage, and disposal. The compound's stability profile makes it suitable for international shipping when proper packaging protocols are followed.
Future prospects for CAS 1314960-92-3 appear promising, particularly in light of growing interest in covalent inhibitor development and proteolysis targeting chimera (PROTAC) technologies. The compound's ability to serve as a versatile linker in bioconjugation strategies positions it well for emerging applications in antibody-drug conjugates (ADCs) and other targeted delivery systems. Ongoing research continues to uncover new synthetic applications for this multifunctional intermediate.
For researchers seeking alternatives or derivatives, several structurally related compounds may be considered, including various substituted benzoic acid sulfonyl chlorides or protected forms of the carboxylic acid functionality. However, the specific combination of substituents in 4-(chlorosulfonyl)-3-methylbenzoic acid provides unique reactivity that is often difficult to replicate with other building blocks, underscoring its continued importance in synthetic chemistry.
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